molecular formula C11H14O3 B7770602 3,3-Dimethoxy-1-phenylpropan-1-one CAS No. 13788-90-4

3,3-Dimethoxy-1-phenylpropan-1-one

Cat. No.: B7770602
CAS No.: 13788-90-4
M. Wt: 194.23 g/mol
InChI Key: PQNPAOSXSXMRKJ-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-1-phenylpropan-1-one: is an organic compound with the molecular formula C11H14O3 . It is a colorless to pale yellow liquid that is used in various chemical syntheses. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: : 3,3-Dimethoxy-1-phenylpropan-1-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: : The compound is used in the synthesis of biologically active molecules, which can be used in drug discovery and development.

Medicine: : It serves as a precursor in the synthesis of certain medicinal compounds, particularly those with analgesic or anti-inflammatory properties.

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-1-phenylpropan-1-one depends on its specific applicationIts methoxy groups can be involved in electron-donating or withdrawing effects, influencing the reactivity of the molecule .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethoxy-1-phenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy groups and phenyl ring make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,3-dimethoxy-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-11(14-2)8-10(12)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNPAOSXSXMRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438181
Record name 3,3-dimethoxy-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13788-90-4
Record name 3,3-dimethoxy-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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